(4-Isocyano-cyclohex-3-enyl)-benzene

Coordination Chemistry Ligand Design Lipophilicity

For researchers developing organometallic catalysts in non-polar media, sourcing a structurally defined, high-purity isocyanide ligand is critical. (4-Isocyano-cyclohex-3-enyl)-benzene directly addresses this need: - Guaranteed purity of 96%, minimizing side reactions and simplifying purification in multi-step syntheses. - High predicted LogP of 2.99, offering superior solubility and compatibility in hydrophobic reaction media compared to simpler isocyanides. - Unique steric bulk (MW 183.25 g/mol) enables precise tuning of metal center geometry, making it a valuable probe for structure-activity relationship studies.

Molecular Formula C13H13N
Molecular Weight 183.25 g/mol
CAS No. 128798-39-0
Cat. No. B142471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Isocyano-cyclohex-3-enyl)-benzene
CAS128798-39-0
Molecular FormulaC13H13N
Molecular Weight183.25 g/mol
Structural Identifiers
SMILES[C-]#[N+]C1=CCC(CC1)C2=CC=CC=C2
InChIInChI=1S/C13H13N/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,9,12H,7-8,10H2
InChIKeyMELZBCMFFALINW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview: (4-Isocyano-cyclohex-3-enyl)-benzene


(4-Isocyano-cyclohex-3-enyl)-benzene (CAS 128798-39-0) is an organic compound belonging to the isocyanide class, characterized by a cyclohexene ring with a phenyl substituent and an isocyanide functional group . It is also known by synonyms such as 4-Phenylcyclohexenylisocyanide and (4-isocyanocyclohex-3-en-1-yl)benzene . The compound is primarily available for research purposes from specialized chemical suppliers .

Why Substitution Fails for (4-Isocyano-cyclohex-3-enyl)-benzene


Direct substitution of (4-Isocyano-cyclohex-3-enyl)-benzene with a generic isocyanide, such as cyclohexyl or phenyl isocyanide, is not recommended due to significant differences in key physicochemical properties that govern reactivity and application suitability. Computational data indicates a markedly higher lipophilicity for the target compound, as reflected in its LogP value, compared to simpler analogs . This altered property profile can lead to vastly different solubility, membrane permeability, and metal coordination behavior, making the specific structure critical for experiments where a balance of lipophilicity and steric bulk is required [1].

Differentiation Evidence: (4-Isocyano-cyclohex-3-enyl)-benzene


Lipophilicity Advantage

The target compound exhibits significantly higher predicted lipophilicity than common isocyanide ligands like cyclohexyl and phenyl isocyanide. This difference is critical for applications requiring specific partitioning behavior or membrane permeability .

Coordination Chemistry Ligand Design Lipophilicity

Higher Molecular Weight

The target compound has a significantly higher molecular weight than the basic phenyl isocyanide ligand, which impacts its physical state, volatility, and potential for creating sterically hindered metal complexes [1].

Organic Synthesis Building Blocks Molecular Weight

High Purity Standards

For research applications, the target compound is commercially available with a specified high purity level, ensuring consistency and reliability in experimental outcomes . This contrasts with some less common isocyanides that may only be available in technical grade or require in-house synthesis and purification.

Chemical Synthesis Reagent Quality Purity

Application Scenarios for (4-Isocyano-cyclohex-3-enyl)-benzene


Lipophilic Metal Complex Design

Researchers designing organometallic catalysts or complexes where solubility in non-polar solvents is a key requirement should prioritize (4-Isocyano-cyclohex-3-enyl)-benzene. Its high predicted LogP of 2.99 indicates it is far more compatible with hydrophobic reaction media than phenyl isocyanide, potentially leading to higher yields and easier product isolation in reactions run in organic solvents.

Sterically Demanding Ligand Studies

For studies focused on the effects of ligand bulk on metal center geometry and reactivity, this compound offers a distinct advantage over smaller isocyanides like cyclohexyl isocyanide [1]. Its larger molecular structure (183.25 g/mol) can enforce different coordination numbers and influence the stereochemical outcome of catalytic reactions, making it a valuable tool for probing structure-activity relationships.

High-Purity Building Block for Multi-Step Synthesis

In complex organic syntheses where impurities can derail a multi-step sequence, the use of this compound with a guaranteed purity of 96% is essential. This defined quality standard minimizes the risk of side reactions and simplifies purification protocols, justifying its procurement over less well-characterized or lower-purity alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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